Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-
Description
The compound Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- features a urea core symmetrically substituted with two 3-bromophenyl groups and two 4-methylpiperazinylmethyl moieties. Its molecular weight is approximately 600.4 g/mol (calculated based on constituent groups: urea [60] + 2×[3-bromophenyl (157) + 4-methylpiperazinyl (113.2)]).
Properties
CAS No. |
649740-18-1 |
|---|---|
Molecular Formula |
C25H34Br2N6O |
Molecular Weight |
594.4 g/mol |
IUPAC Name |
1,3-bis[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]urea |
InChI |
InChI=1S/C25H34Br2N6O/c1-30-9-13-32(14-10-30)23(19-5-3-7-21(26)17-19)28-25(34)29-24(20-6-4-8-22(27)18-20)33-15-11-31(2)12-16-33/h3-8,17-18,23-24H,9-16H2,1-2H3,(H2,28,29,34) |
InChI Key |
SXTRRJUPTSUUMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC(=CC=C3)Br)N4CCN(CC4)C |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula : C25H34Br2N6O
- Molecular Weight : 594.4 g/mol
- IUPAC Name : 1,3-bis[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]urea
The structure features two bromophenyl groups and a piperazine moiety, contributing to its biological activity.
Preparation Methods
The synthesis of Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- can be achieved through several methods. Below are the most notable preparation routes identified from various sources.
Synthesis from 1-(3-Bromophenyl)-4-Methylpiperazine
This method involves the reaction of 1-(3-bromophenyl)-4-methylpiperazine with urea under controlled conditions.
Procedure :
Reagents :
- 1-(3-bromophenyl)-4-methylpiperazine
- Urea
- Solvent (e.g., DMSO or toluene)
- Base (e.g., sodium hydroxide)
-
- The reaction is typically carried out at elevated temperatures (60-100 °C) for several hours.
- Stirring under inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.
Yield :
- Yields can vary but are reported to be around 70-80% based on the purity of starting materials and reaction conditions.
Alternative Synthetic Route via Bromination
Another approach involves the bromination of phenyl groups followed by coupling with piperazine and urea.
Procedure :
Reagents :
- An appropriate phenol derivative
- Bromine or brominating agent
- Piperazine
- Urea
-
- Brominate the phenol derivative to introduce bromine at the para position.
- React the brominated product with piperazine to form an intermediate.
- Finally, couple this intermediate with urea under basic conditions.
Yield :
- This method can yield similar results (70-75%) depending on the efficiency of each step.
General Reaction Scheme
| Step | Reagent(s) | Conditions | Product |
|---|---|---|---|
| 1 | Urea + Brominated Phenyl Compound | Heat, Base | Intermediate |
| 2 | Intermediate + Piperazine | Heat, Inert Atmosphere | Final Product |
Characterization of Product
After synthesis, the product should be characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure.
- Mass Spectrometry (MS) : To determine molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC) : For quantification and purity assessment.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel materials .
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazinyl group is particularly interesting for its potential interactions with biological targets .
Medicine
Medicinally, compounds with similar structures have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The bromophenyl and piperazinyl groups are known to enhance the bioactivity of molecules .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action for Urea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromophenyl groups can participate in π-π stacking interactions, while the piperazinyl group can form hydrogen bonds with biological molecules .
Comparison with Similar Compounds
N,N′-bis(3-bromophenyl)-substituted Benzene-1,3-diamines (Compounds A, B, C)
Structural Similarities :
Physicochemical Properties :
Imatinib Mesylate
Structural Similarities :
Physicochemical Properties :
- Molecular weight: 589.7 g/mol (vs. 600.4 g/mol for the urea compound).
- Freely soluble in 0.1N HCl and methanol, suggesting the piperazinyl group enhances solubility in acidic and polar solvents .
Urea-Based Pesticides (Bromuron, Metobromuron)
Structural Similarities :
Physicochemical Properties :
Netupitant
Structural Similarities :
Phenol, 2,6-bis[(4-methyl-1-piperazinyl)methyl]-4-nitro-
Structural Similarities :
- Features two 4-methylpiperazinylmethyl groups on a phenol core ().
- Nitro group introduces strong electron-withdrawing effects, absent in the urea compound.
Physicochemical Properties :
- Molecular weight: 363.45 g/mol . Nitro group reduces basicity compared to the urea compound’s bromophenyl groups, altering solubility and reactivity .
Biological Activity
Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- (CAS: 649740-18-1) is a chemical compound that has garnered attention for its potential biological activities. This compound's structure includes two bromophenyl groups and a piperazinyl moiety, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H34Br2N6O
- Molecular Weight : 594.38506 g/mol
- Appearance : Solid
The compound's unique structure positions it as a candidate for various biological applications, particularly in antimicrobial research.
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of urea derivatives, including Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-. A notable study evaluated several urea derivatives against various bacterial strains, revealing significant growth inhibition against Acinetobacter baumannii , a pathogen known for its resistance to multiple antibiotics. The results indicated that certain urea derivatives exhibited up to 94.5% growth inhibition against this bacterium .
Table 1: Antimicrobial Activity of Urea Derivatives
| Compound ID | Bacterial Strain | % Inhibition |
|---|---|---|
| 3l | Acinetobacter baumannii | 94.5 |
| 3c | Klebsiella pneumoniae | Moderate |
| 3k | Staphylococcus aureus | Moderate |
| 3a | Escherichia coli | Poor |
The mechanism by which Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- exerts its antimicrobial effects is not fully elucidated. However, molecular docking studies suggest that the compound interacts with bacterial enzymes and cell membranes, disrupting essential cellular processes . The presence of the piperazine ring is thought to enhance membrane permeability, facilitating the compound's entry into bacterial cells.
Study on Antimicrobial Efficacy
In a study published in MDPI, researchers synthesized various urea derivatives and tested them against several pathogens. The promising results for Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- highlighted its potential as an antimicrobial agent. The study emphasized the need for further investigation into structure-activity relationships to optimize efficacy and reduce toxicity .
Clinical Relevance
While laboratory studies provide valuable insights into the biological activity of this compound, clinical data remains scarce. Future research should focus on in vivo studies to assess the therapeutic potential and safety profile of Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
